molecular formula C13H10O2 B12544256 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one CAS No. 654058-24-9

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one

Cat. No.: B12544256
CAS No.: 654058-24-9
M. Wt: 198.22 g/mol
InChI Key: NCJLODXKOVAPFB-UHFFFAOYSA-N
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Description

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one is a compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, vinyl phosphates containing an ester functional group can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For example, compounds similar to this one have been shown to inhibit tubulin polymerization by interacting at the colchicine-binding site on tubulin . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Buta-1,3-dien-1-yl)-1H-2-benzopyran-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

CAS No.

654058-24-9

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

3-buta-1,3-dienylisochromen-1-one

InChI

InChI=1S/C13H10O2/c1-2-3-7-11-9-10-6-4-5-8-12(10)13(14)15-11/h2-9H,1H2

InChI Key

NCJLODXKOVAPFB-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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